2-Thiophencarbonsäurechlorid

Übersicht

Beschreibung

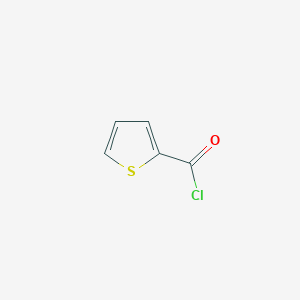

2-Thiophenecarbonyl chloride: is an organic compound with the molecular formula C₅H₃ClOS thiophene-2-carbonyl chloride and is characterized by a thiophene ring substituted with a carbonyl chloride group at the second position. This compound is a colorless to yellow-gray liquid and is known for its reactivity, particularly in organic synthesis .

Wissenschaftliche Forschungsanwendungen

2-Thiophenecarbonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

Pharmaceuticals: It is involved in the synthesis of potential drug candidates, particularly in the development of diuretics and other therapeutic agents.

Material Science: It is used in the functionalization of single-walled carbon nanotubes (SWCNTs) to enhance their properties.

Chemical Biology: It is employed in the synthesis of biologically active compounds, including inhibitors and agonists for various biological targets.

Wirkmechanismus

Target of Action

2-Thiophenecarbonyl chloride is an organic compound that is primarily used as a chemical intermediate in the synthesis of various pharmaceutical compounds . Its primary targets are the functional groups of other molecules, particularly those containing nucleophilic atoms such as oxygen, nitrogen, and sulfur .

Mode of Action

The compound acts as an acylating agent . It interacts with its targets by undergoing a nucleophilic acyl substitution reaction . In this reaction, the chloride ion is displaced by a nucleophile from the target molecule, leading to the formation of a new covalent bond .

Biochemical Pathways

The exact biochemical pathways affected by 2-Thiophenecarbonyl chloride depend on the specific targets it interacts with. For instance, it has been used in the synthesis of building blocks derived from ornithine by undergoing acylation/sulphonation of a copper complex of ornithine . This suggests that it may play a role in modifying biochemical pathways involving ornithine.

Result of Action

The molecular and cellular effects of 2-Thiophenecarbonyl chloride’s action are largely dependent on the specific molecules it interacts with. In general, its acylation activity can lead to significant changes in the structure and function of target molecules .

Action Environment

The action, efficacy, and stability of 2-Thiophenecarbonyl chloride can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place and kept away from oxidizing agents and acids . Its reactivity suggests that it might be sensitive to moisture and heat .

Biochemische Analyse

Biochemical Properties

It is known that the compound can undergo postfunctionalization reactions with single-walled carbon nanotubes . It has also been used in the synthesis of building blocks derived from ornithine by undergoing acylation/sulphonation of copper complex of orthinine .

Molecular Mechanism

It is known to participate in acylation reactions, which could potentially influence its interactions with biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Thiophenecarbonyl chloride can be synthesized through the reaction of thiophene with chlorosulfonyl isocyanate in an organic solvent. The reaction is initiated by mixing thiophene and chlorosulfonyl isocyanate, with the latter present in molar excess. The organic solvent can be a C₁-C₁₀ alkane, halogenated alkane, alkylbenzene, or dialkyl ether .

Industrial Production Methods: In industrial settings, the synthesis of 2-thiophenecarbonyl chloride often involves the use of chlorosulfonyl isocyanate in a reaction medium comprising an organic solvent such as dibutyl ether. The reaction is typically carried out under controlled conditions to ensure the efficient production of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Thiophenecarbonyl chloride undergoes various chemical reactions, including:

Acylation: It reacts with amines to form amides.

Sulfonation: It can undergo sulfonation reactions with suitable reagents.

Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Acylation: Reagents such as amines and catalysts like pyridine are commonly used.

Sulfonation: Sulfonating agents like sulfur trioxide or chlorosulfonic acid are employed.

Substitution: Nucleophiles such as alcohols, amines, or thiols are used under mild to moderate conditions.

Major Products Formed:

Amides: Formed from acylation reactions.

Sulfonyl derivatives: Resulting from sulfonation reactions.

Substituted thiophenes: Produced from substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

2-Furoyl chloride: Similar acyl chloride but with a furan ring instead of a thiophene ring.

Benzoyl chloride: Similar acyl chloride but with a benzene ring instead of a thiophene ring.

Uniqueness: 2-Thiophenecarbonyl chloride is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other acyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the thiophene ring’s properties are advantageous .

Biologische Aktivität

2-Thiophenecarbonyl chloride (TPCC) is a compound of increasing interest in the fields of medicinal chemistry and pharmaceuticals due to its diverse biological activities. This article explores the biological activity of TPCC, focusing on its cytotoxic effects, potential therapeutic applications, and relevant case studies.

2-Thiophenecarbonyl chloride, with the chemical formula CHClOS, is a derivative of thiophene that possesses a carbonyl group. It is typically synthesized through the reaction of thiophene with chlorosulfonyl isocyanate or other chlorinating agents. The resulting compound is utilized as an acylating agent in various organic synthesis reactions, particularly in the development of pharmaceuticals and agrochemicals .

Cytotoxicity

Recent studies have demonstrated that 2-thiophenecarbonyl chloride exhibits significant cytotoxic activity against various cancer cell lines. For instance, a study involving the synthesis of new cobalt(II) complexes with TPCC showed selective cytotoxicity against gastric cancer cells (MKN45) while sparing healthy cells (HUVEC). The selectivity index (SI) was calculated based on IC50 values, revealing that TPCC had an IC50 of 84 μg/ml against MKN45 cells, compared to 131 μg/ml for HUVEC cells, indicating its potential as a selective anticancer agent .

Table 1: Cytotoxicity Data for 2-Thiophenecarbonyl Chloride

| Compound | Cell Line | IC50 (μg/ml) | Selectivity Index |

|---|---|---|---|

| TPCC | MKN45 | 84 | 1.56 |

| TPCC | HUVEC | 131 | - |

Antibacterial Activity

In addition to its anticancer properties, TPCC has shown promising antibacterial activity. The ligand complexes formed with TPCC were tested against various bacterial strains and demonstrated effective inhibition comparable to traditional antibiotics like penicillin. This suggests that TPCC may serve as a lead compound for developing new antibacterial agents .

Case Studies

- Cytotoxic Effects in Gastric Cancer : A detailed examination of TPCC's efficacy against gastric cancer cells revealed that it significantly inhibited cell viability at higher concentrations (400 μg/ml). The study highlighted the importance of concentration and incubation time on the cytotoxic effects observed .

- Anticoagulant Activity : Another study investigated the anticoagulant properties of TPCC derivatives in human plasma. Compounds derived from TPCC exhibited high activated partial thromboplastin time (aPTT) values, indicating potential use in managing coagulation disorders .

- Polymerization Applications : TPCC has also been utilized in polymer chemistry as a quenching agent during polymerization processes, demonstrating its versatility beyond biological applications. This method has implications for improving polymer yields while maintaining active site integrity in catalysis .

Research Findings

- Selectivity Against Cancer Cells : The cytotoxicity assays indicated that TPCC and its complexes exhibit selective toxicity towards cancer cells while being relatively safe for normal cells, which is critical for therapeutic applications.

- Mechanism of Action : Further research is needed to elucidate the precise mechanisms by which TPCC exerts its biological effects. Preliminary data suggest that it may involve interactions with cellular signaling pathways related to apoptosis and cell proliferation.

Eigenschaften

IUPAC Name |

thiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClOS/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQITDHWZYEEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063749 | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5271-67-0 | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5271-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005271670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thienylcarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 2-Thiophenecarbonyl chloride is C5H3ClOS, and its molecular weight is 162.62 g/mol.

A: Researchers have utilized FT-IR and FT-Raman spectroscopy to analyze the vibrational modes of 2-Thiophenecarbonyl chloride. These studies provide insights into the molecule's structure and conformational behavior. []

A: Yes, computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level of theory reveal the existence of two minimal conformers: gauche and syn. [] The energy difference between these conformers is minimal, suggesting their coexistence. []

A: 2-Thiophenecarbonyl chloride readily reacts with nucleophiles such as alcohols and amines, forming esters and amides, respectively. These reactions are widely employed in synthetic organic chemistry to introduce the 2-thiophenecarbonyl group into molecules. [, , , ]

A: Yes, researchers have successfully utilized 2-Thiophenecarbonyl chloride to functionalize platinum nanoparticles. This surface modification strategy allows for the development of stable nanoparticle dispersions with potential applications in electrocatalysis. [, ]

A: Extensive kinetic studies using the extended Grunwald-Winstein equation indicate that the solvolysis of 2-Thiophenecarbonyl chloride proceeds predominantly via an ionization mechanism aided by nucleophilic solvation. [] This finding contradicts previous claims suggesting an SN2 mechanism. []

A: 2-Thiophenecarbonyl chloride serves as a valuable quenching agent in Ziegler-Natta polymerization reactions. By reacting with active catalyst species, it allows researchers to determine the number of active centers in these catalytic systems. [, , , , , ]

A: Yes, researchers have utilized 2-Thiophenecarbonyl chloride to synthesize a thienyl end-capped ethoxylated nonyl phenol macromonomer. This macromonomer can be further copolymerized with pyrrole to generate novel block copolymers. []

A: Electrochemical studies have investigated the reduction of 2-Thiophenecarbonyl chloride at carbon and mercury electrodes in acetonitrile. [] These studies provide insights into the electron transfer processes involving this compound.

A: Interestingly, while both compounds are structurally similar, their solvolysis mechanisms differ. 2-Furancarbonyl chloride primarily follows an addition-elimination pathway, while 2-Thiophenecarbonyl chloride favors ionization. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.